

Application Note: Synthesis of α -Nitroalcohols using 1-Nitro-2-Propanone

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Compound of Interest

Compound Name: 2-Propanone, 1-nitro-

CAS No.: 10230-68-9

Cat. No.: B158836

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Executive Summary

This technical guide details the synthesis of

α -nitroalcohols utilizing 1-nitro-2-propanone (nitroacetone) as the nucleophile. While nitromethane is the standard Henry reaction donor, 1-nitro-2-propanone offers direct access to highly functionalized skeletons (e.g., precursors to norephedrine analogues and threonine derivatives) but presents unique stability and selectivity challenges.

Key Technical Challenges Addressed:

- **Instability:** 1-nitro-2-propanone is unstable and prone to polymerization; this guide provides a protocol for fresh preparation/purification.
- **Acidity:** The α -protons are highly acidic (), requiring specific mild basic conditions to prevent retro-Henry reactions or dehydration to nitroalkenes.
- **Stereocontrol:** Protocols for both high-yield racemic synthesis and Copper(II)-catalyzed asymmetric synthesis are provided.

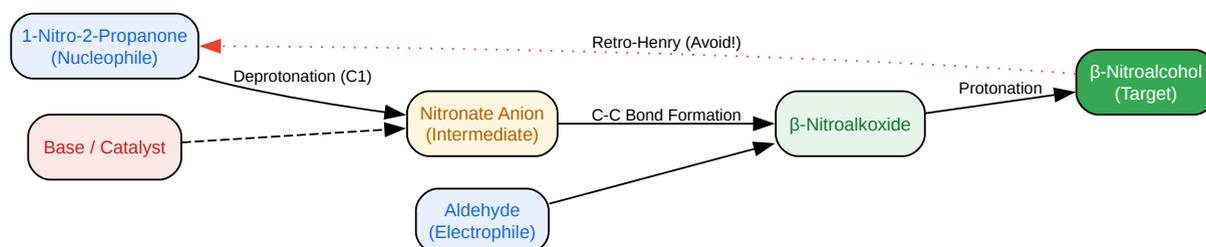
Mechanistic Principles & Pathway[1][2]

The reaction follows the Henry (Nitroaldol) Reaction pathway.[1][2][3][4][5][6] Unlike simple nitroalkanes, 1-nitro-2-propanone possesses two enolizable positions. However, the methylene protons at C1 (flanked by

and

) are significantly more acidic than the methyl protons at C3, ensuring high regioselectivity for C1-attack.

Reaction Pathway Diagram



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Figure 1: Mechanistic flow of the Henry reaction using 1-nitro-2-propanone. Note the reversibility (Retro-Henry) which is mitigated by temperature control.

Pre-Protocol: Preparation of 1-Nitro-2-Propanone

Critical Note: 1-Nitro-2-propanone is commercially available but often degrades during storage. For high-precision kinetics or asymmetric work, fresh preparation or distillation is mandatory.

Safety Warning

- Lachrymator: Nitroacetone is a potent tear gas. Handle only in a well-ventilated fume hood.
- Explosion Hazard: Distillation residues of nitro compounds can be explosive. Do not distill to dryness.

Synthesis Protocol (Acylating Nitromethane)

- Reagents: Nitromethane (1.0 eq), Acetic Anhydride (2.0 eq), Sodium Acetate (anhydrous).
- Reaction: Heat the mixture at 80°C for 2 hours.
- Quench: Pour onto crushed ice to hydrolyze excess anhydride.
- Extraction: Extract with diethyl ether (). Wash with saturated until neutral.
- Purification: Dry over and concentrate. Vacuum distill (bp ~45°C at 2 mmHg). Store at -20°C under Argon.

Protocol A: General Racemic Synthesis (Mild Base)

This protocol utilizes Amberlyst A-21, a weakly basic ion-exchange resin. This heterogeneous catalyst prevents the "overshoot" to nitroalkenes and simplifies purification.

Materials

- Aldehyde substrate (1.0 mmol)
- 1-Nitro-2-propanone (1.2 mmol)
- Amberlyst A-21 (100 mg, pre-washed with THF)
- Solvent: THF or Ethanol (anhydrous)

Step-by-Step Procedure

- Charge: In a 10 mL vial, dissolve the aldehyde (1.0 mmol) in THF (3 mL).
- Add Nucleophile: Add 1-nitro-2-propanone (1.2 mmol) dropwise.
- Catalysis: Add Amberlyst A-21 resin (100 mg).

- Incubation: Stir at 0°C to Room Temperature for 4–6 hours.
 - Expert Tip: Monitor by TLC. If the -nitroalkene (dehydration product) appears, lower the temperature to -10°C.
- Workup: Filter off the resin. Rinse resin with .
- Concentration: Evaporate solvent under reduced pressure (keep bath <30°C).
- Purification: Flash chromatography (Hexanes/EtOAc).

Expected Data:

Substrate (Aldehyde)	Time (h)	Yield (%)	Diastereomeric Ratio (syn:anti)
Benzaldehyde	4	88	60:40
4-Nitrobenzaldehyde	2	92	55:45
Cyclohexanecarbaldehyde	6	75	65:35

Protocol B: Catalytic Asymmetric Synthesis (Cu-BOX)

For drug development applications requiring enantiopurity, a Copper(II)-Bisoxazoline (Cu-BOX) system is the gold standard. This Lewis Acid system coordinates both the nitroacetone and the aldehyde, directing attack to the Si or Re face.

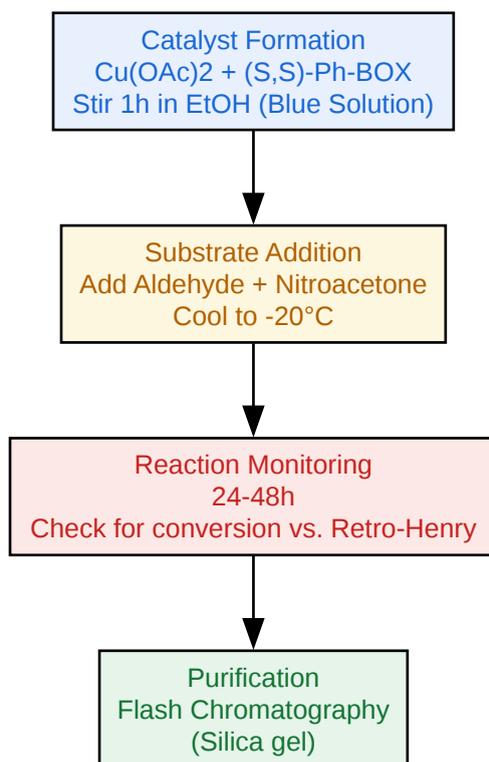
Reagents & Catalyst Preparation^{[1][4][5][6][7][8]}

- Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis[4-phenyl-2-oxazoline])
- Metal Source:

[1]

- Solvent: Ethanol (EtOH) is critical for rate acceleration in Henry reactions.

Workflow Diagram



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Figure 2: Workflow for the Cu(II)-catalyzed asymmetric Henry reaction.

Step-by-Step Procedure

- Catalyst Formation: In a flame-dried Schlenk tube, mix (10 mol%) and (S,S)-Ph-BOX ligand (11 mol%) in absolute Ethanol (2 mL). Stir for 1 hour at RT until a deep blue solution forms.
- Cooling: Cool the solution to -20°C (Cryostat or acetone/dry ice bath).
- Reactant Addition: Add the aldehyde (1.0 eq). Then, slowly add 1-nitro-2-propanone (2.0 eq) via syringe pump over 1 hour.

- Why? Slow addition keeps the concentration of the acidic nucleophile low, favoring the catalyzed pathway over the background racemic reaction.
- Reaction: Stir at -20°C for 24–48 hours.
- Quench: Dilute with cold

and filter through a small plug of silica to remove Copper salts.

- Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Performance Metrics:

Catalyst System	Yield (%)	ee (%)	Notes
Cu(OAc) ₂ / Ph-BOX	85	90-94	High enantioselectivity for aromatic aldehydes.
La(OTf) ₃ / Pybox	78	82	Faster reaction, lower ee.
Organocatalyst (Thiourea)	65	70	Slower; requires higher loading.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working correctly, use these checkpoints:

- The "Color Check" (Cu-BOX):
 - Observation: Catalyst solution is green or precipitate forms.
 - Diagnosis: Water contamination or incorrect stoichiometry.
 - Fix: Solution must be deep blue (active monomeric species). Use anhydrous EtOH.

- The "Dehydration" Signal (NMR):
 - Observation: Appearance of olefinic protons (7.0–8.0 ppm) in crude NMR.
 - Diagnosis: Reaction temperature too high or workup too basic.
 - Fix: Keep $T < 0^{\circ}\text{C}$. Neutralize workup immediately.
- The "Retro-Henry" Problem:
 - Observation: Yield decreases over time (e.g., 24h yield < 12h yield).
 - Diagnosis: The reaction is reversible.^{[2][3]}
 - Fix: Stop reaction at 80% conversion rather than pushing for 100%.

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